N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-14-12-15(2)28(26-14)23-25-20-7-5-4-6-19(20)22(31)27(23)13-21(30)24-18-10-8-17(9-11-18)16(3)29/h8-12H,4-7,13H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGFBADARAQLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide represents a complex organic compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Compound Overview
The compound is characterized by its intricate structure that includes:
- Acetylphenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Pyrazole Moiety : Known for various biological activities including anticancer properties.
- Tetrahydroquinazoline Ring : Imparts unique pharmacological profiles.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
| CAS Number | 1019106-62-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions may include:
- Formation of the pyrazole ring through condensation reactions.
- Coupling of the pyrazole derivative with the tetrahydroquinazoline framework.
- Acetylation to introduce the acetylphenyl group.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit essential biochemical pathways.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Notably:
- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating potent antiproliferative activity.
The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.
Case Studies and Research Findings
A recent study focusing on derivatives of pyrazole compounds found that modifications in the structure significantly influenced their biological activities. For instance:
- Compound Variants : Variants with different substituents on the pyrazole ring showed varying levels of PARP-1 inhibitory activity.
- Structure–Activity Relationship (SAR) : The presence of hydrophobic groups was favorable for enhancing anticancer activity.
Future Directions
Ongoing research aims to further elucidate the specific molecular targets of this compound. Understanding its interaction with biological targets will be crucial for developing it as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
